molecular formula C9H9N3 B12052555 2-(1H-imidazol-2-yl)-4-methylpyridine CAS No. 222855-27-8

2-(1H-imidazol-2-yl)-4-methylpyridine

Cat. No.: B12052555
CAS No.: 222855-27-8
M. Wt: 159.19 g/mol
InChI Key: PTKORGPVBNEKSX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-4-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-4-methylpyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylpyridine-2-carbaldehyde with an appropriate imidazole precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-2-yl)-4-methylpyridine is unique due to the presence of a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its solubility in various solvents .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-2-3-10-8(6-7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKORGPVBNEKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222855-27-8
Record name 222855-27-8
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